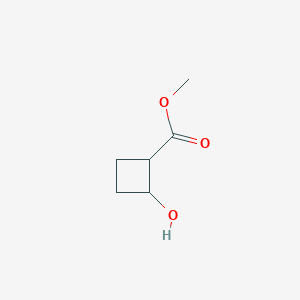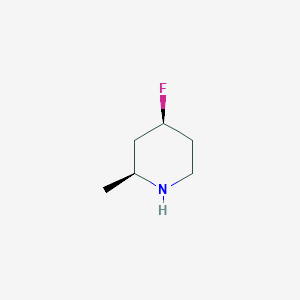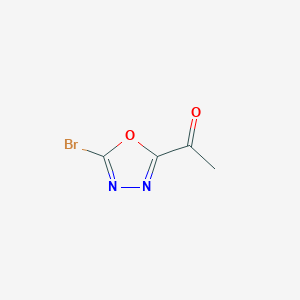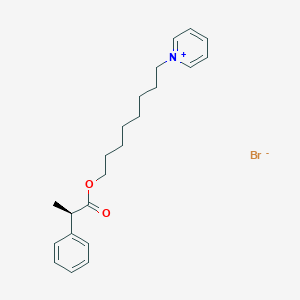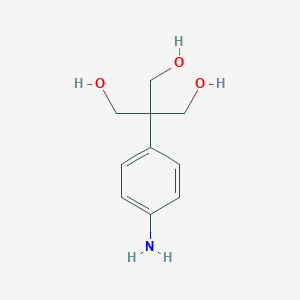
2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol is an organic compound that features both an amino group and a hydroxymethyl group attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and formaldehyde.
Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydroxymethylation: The resulting 4-aminobenzaldehyde undergoes hydroxymethylation with formaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amino group can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Carboxyphenyl)-2-(hydroxymethyl)propane-1,3-diol.
Reduction: 2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diamine.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a building block for biologically active compounds.
Medicine: Potential use in drug development due to its functional groups.
Industry: Use in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol would depend on its specific application. For instance, in drug development, it might interact with specific enzymes or receptors, altering their activity. The amino group could form hydrogen bonds or ionic interactions with biological targets, while the hydroxymethyl group could participate in further chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but lacks the propane backbone.
4-Aminobenzyl alcohol: Similar functional groups but different backbone structure.
2-(4-Hydroxyphenyl)-2-(hydroxymethyl)propane-1,3-diol: Similar backbone but with a hydroxyl group instead of an amino group.
Uniqueness
2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of both an amino group and a hydroxymethyl group on a propane backbone, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H15NO3 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
2-(4-aminophenyl)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H15NO3/c11-9-3-1-8(2-4-9)10(5-12,6-13)7-14/h1-4,12-14H,5-7,11H2 |
InChI-Schlüssel |
SRGALHBGOVUQTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CO)(CO)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)
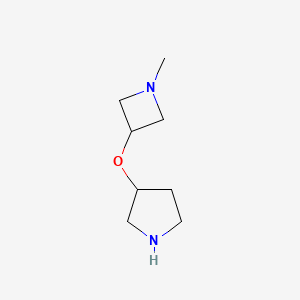

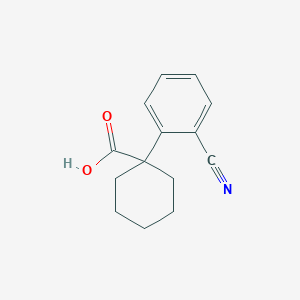

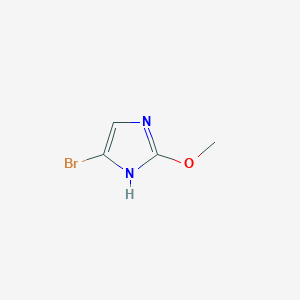
![2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)
